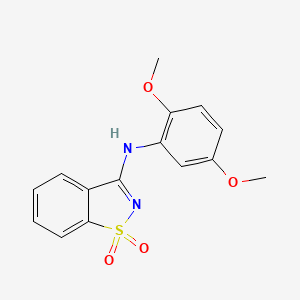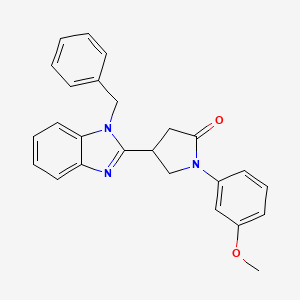
4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one is a complex organic compound that features a benzodiazole ring, a methoxyphenyl group, and a pyrrolidinone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One possible route could involve the initial formation of the benzodiazole ring through a cyclization reaction, followed by the introduction of the benzyl group via a nucleophilic substitution reaction. The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, and the final step would involve the formation of the pyrrolidinone ring through a cyclization reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: It may have biological activity and could be studied for its potential effects on biological systems.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activity.
Industry: It may have applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular signaling pathways, or affecting the structure and function of biomolecules. Detailed studies would be required to elucidate the exact mechanisms involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one include other benzodiazole derivatives, pyrrolidinone derivatives, and compounds with methoxyphenyl groups. Examples include:
- 1-benzyl-1H-1,3-benzodiazole
- 3-methoxyphenylpyrrolidin-2-one
- Benzodiazole-pyrrolidinone hybrids
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which may confer unique chemical and biological properties. Its specific arrangement of functional groups could result in distinct reactivity and interactions with biological targets, making it a valuable compound for further study.
Propriétés
IUPAC Name |
4-(1-benzylbenzimidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-30-21-11-7-10-20(15-21)27-17-19(14-24(27)29)25-26-22-12-5-6-13-23(22)28(25)16-18-8-3-2-4-9-18/h2-13,15,19H,14,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDADHFYCNJMBAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
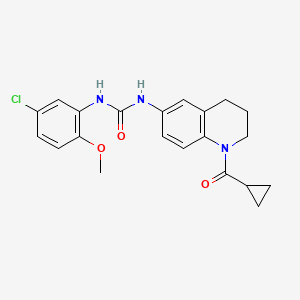
![Methyl 5-[[(2-chloroacetyl)amino]methyl]-2-methoxybenzoate](/img/structure/B2926925.png)
![2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B2926926.png)
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenylbutanamide](/img/structure/B2926927.png)

![N-(4-Cyanothian-4-yl)-[1,3]thiazolo[4,5-c]pyridine-2-carboxamide](/img/structure/B2926929.png)

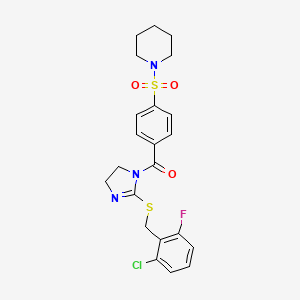
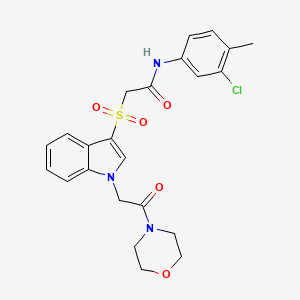
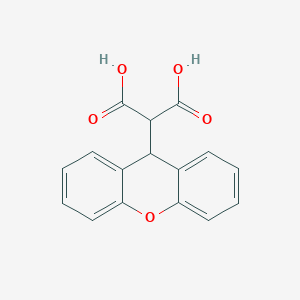
![N-(2-ethylhexyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2926941.png)
![{1-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]pyrrolidin-2-yl}methanol](/img/structure/B2926942.png)

